2-(4-pentylcyclohexyl)acetic Acid

Lipophilicity ADME Structure-Property Relationship

2-(4-pentylcyclohexyl)acetic acid (CAS 74603-16-0), also referred to as trans-4-pentylcyclohexaneacetic acid, is a C13H24O2 cyclohexaneacetic acid derivative characterized by a trans-cyclohexyl core, a pentyl tail, and a terminal acetic acid moiety. Its trans configuration and carboxylic acid functionality define its role as a key building block or intermediate in the synthesis of more complex liquid crystalline materials, rather than as a final mesogen itself.

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 74603-16-0
Cat. No. B3023523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-pentylcyclohexyl)acetic Acid
CAS74603-16-0
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)CC(=O)O
InChIInChI=1S/C13H24O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
InChIKeyKVBNAJRQLNFGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Pentylcyclohexyl)acetic Acid (CAS 74603-16-0): A Cyclohexane-Based Carboxylic Acid Intermediate for Liquid Crystal Synthesis


2-(4-pentylcyclohexyl)acetic acid (CAS 74603-16-0), also referred to as trans-4-pentylcyclohexaneacetic acid, is a C13H24O2 cyclohexaneacetic acid derivative characterized by a trans-cyclohexyl core, a pentyl tail, and a terminal acetic acid moiety . Its trans configuration and carboxylic acid functionality define its role as a key building block or intermediate in the synthesis of more complex liquid crystalline materials, rather than as a final mesogen itself . It serves as a precursor to ester, amide, and other liquid crystal compounds, with its utility stemming from the structural rigidity imparted by the cyclohexane ring and the flexibility of the pentyl chain .

Why 2-(4-Pentylcyclohexyl)acetic Acid Cannot Be Substituted with Generic Analogs in Mesogenic Synthesis


In liquid crystal design, the molecular geometry—specifically the length-to-breadth ratio and the spatial arrangement of the aliphatic tail—is the primary determinant of mesophase behavior and physical properties . 2-(4-pentylcyclohexyl)acetic acid is not interchangeable with generic analogs like cyclohexylacetic acid or homologs with shorter or longer alkyl chains (e.g., butyl or hexyl). The pentyl chain length and its trans attachment to the cyclohexane ring create a specific anisotropic molecular shape that, when incorporated into larger liquid crystal structures via the reactive carboxylic acid group, influences critical parameters such as nematic phase stability, clearing point, and dielectric anisotropy . Substituting this compound with an analog would alter the molecule's overall geometry, leading to a different liquid crystal phase behavior, a shifted operational temperature range, and altered electro-optical performance in the final device [1]. Therefore, the precise chain length and trans stereochemistry are not arbitrary; they are critical design parameters for achieving target performance specifications in displays, sensors, or other optical applications.

Quantitative Evidence for the Differentiation of 2-(4-Pentylcyclohexyl)acetic Acid


LogP Comparison of 2-(4-Pentylcyclohexyl)acetic Acid vs. Cyclohexaneacetic Acid

The lipophilicity of 2-(4-pentylcyclohexyl)acetic acid is drastically higher than that of its unsubstituted parent, cyclohexaneacetic acid, due to the addition of the pentyl chain. The LogP (octanol-water partition coefficient) is a key parameter for predicting solubility and membrane permeability .

Lipophilicity ADME Structure-Property Relationship

Solubility and Density of 2-(4-Pentylcyclohexyl)acetic Acid

The compound exhibits very low aqueous solubility, a property expected for a highly lipophilic carboxylic acid. The reported solubility is 0.085 g/L at 25°C . Its density is 0.940 ± 0.06 g/cm³ at 20°C . While these are single-point measurements, they establish baseline physicochemical characteristics for formulation or process development.

Solubility Crystallization Process Chemistry

Molecular Weight and Compositional Precision vs. Common LC Intermediates

2-(4-pentylcyclohexyl)acetic acid has a precise molecular weight of 212.328 g/mol, corresponding to the molecular formula C13H24O2 . This differentiates it from closely related liquid crystal intermediates used for similar purposes, such as trans-4-pentylcyclohexanecarboxylic acid (C12H22O2, MW: 198.3 g/mol) . The presence of the additional methylene group (acetic vs. carboxylic acid) increases the molecular weight and alters the spacer length, which can impact the flexibility and phase behavior of the final liquid crystal ester.

Molecular Weight Composition Synthesis Intermediate

Purity Thresholds for Reliable Liquid Crystal Synthesis

For its intended use as a synthetic intermediate, the compound is commercially available at high purities. Typical specifications from reputable vendors indicate a minimum purity of 97% or 99%+ . This is a critical procurement differentiator, as the use of lower-purity material can introduce unknown impurities that disrupt crystallization or affect the electro-optical properties of the final liquid crystal mixture.

Purity Quality Control Synthesis

Optimal Scientific and Industrial Applications for 2-(4-Pentylcyclohexyl)acetic Acid


Synthesis of Ester-Based Nematic Liquid Crystal Monomers

This compound is best employed as a carboxylic acid building block in esterification reactions to synthesize novel liquid crystal monomers. Its trans-4-pentylcyclohexyl motif is a well-established structure for promoting nematic phase behavior. For instance, it can be coupled with phenols or other alcohols to create ester compounds with specific mesogenic properties [1]. The high lipophilicity (LogP ~4.9) and specific molecular geometry derived from the pentyl chain and trans-cyclohexyl core make it a targeted intermediate for designing materials with desired clearing points and dielectric anisotropies for display technologies .

Precursor for Functionalized Cyclohexane Derivatives in Materials Science

Researchers in materials science can utilize 2-(4-pentylcyclohexyl)acetic acid as a versatile precursor. Its carboxylic acid group can be reduced to an alcohol, converted to an acyl chloride, or used to form amides, creating a library of derivatives for studying structure-property relationships. For example, the corresponding acyl chloride, 2-(4-pentylcyclohexyl)acetyl chloride, is a reactive intermediate for introducing the pentylcyclohexyl motif into more complex molecular architectures .

Standard in Chromatographic Analysis for LC Impurity Profiling

Given its defined structure and commercial availability in high purity (≥97%), 2-(4-pentylcyclohexyl)acetic acid serves as a valuable analytical standard. It can be used in HPLC or GC-MS methods to identify and quantify this specific intermediate or related byproducts in complex reaction mixtures during liquid crystal material production . Its distinct retention time and mass spectrum, governed by its specific molecular weight (212.328 g/mol) and lipophilicity, provide a reliable benchmark for quality control .

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